molecular formula C58H44N2 B582250 11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e] CAS No. 1256952-84-7

11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]

Cat. No. B582250
M. Wt: 769.004
InChI Key: ZAWDGAJPEFTJPD-UHFFFAOYSA-N
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Description

The compound (11bR,11'bR)-4,4'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1',2'-e]azepine is a chiral nitrogen ligand used for enantioselective synthesis . It has a molecular weight of 769 and a molecular formula of C58H44N2 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of carbon ©, hydrogen (H), and nitrogen (N) atoms. The canonical SMILES string representation of the molecule is C(N1CC2=C(C3=C(C1)C=CC4=CC=CC=C34)C5=CC=CC=C5C=C2)(C(N6CC7=C(C8=C(C6)C=CC9=CC=CC=C89)C%10=CC=CC=C%10C=C7)C%11=CC=CC=C%11)C%12=CC=CC=C%12 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 769 and a complex molecular structure . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety And Hazards

The compound should be stored in an inert atmosphere and kept cold . Safety information includes the signal word “Warning” and the precautionary statements “P261 - Avoid breathing dust/fume/gas/mist/vapours/spray” and "P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing" .

properties

IUPAC Name

13-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H44N2/c1-3-19-43(20-4-1)57(59-35-45-31-27-39-15-7-11-23-49(39)53(45)54-46(36-59)32-28-40-16-8-12-24-50(40)54)58(44-21-5-2-6-22-44)60-37-47-33-29-41-17-9-13-25-51(41)55(47)56-48(38-60)34-30-42-18-10-14-26-52(42)56/h1-34,57-58H,35-38H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWDGAJPEFTJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1C(C5=CC=CC=C5)C(C6=CC=CC=C6)N7CC8=C(C9=CC=CC=C9C=C8)C1=C(C7)C=CC2=CC=CC=C21)C=CC1=CC=CC=C14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H44N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

769.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]

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